PROTAC TTK degrader-1

Targeted protein degradation TTK/Mps1 Colorectal cancer

PROTAC TTK degrader-1 (compound 8e, CAS 2953426-43-0) is a cereblon-recruiting proteolysis-targeting chimera (PROTAC) designed to catalytically degrade threonine tyrosine kinase (TTK/Mps1), a mitotic checkpoint kinase frequently dysregulated in colorectal and other cancers. It belongs to the first-in-class series of TTK PROTAC degraders, demonstrating sub-nanomolar to low-nanomolar DC50 values in COLO-205 and HCT-116 colorectal cancer cells and validated in vivo target engagement and tumor growth inhibition in COLO-205 xenograft models.

Molecular Formula C47H53N9O7
Molecular Weight 856.0 g/mol
Cat. No. B12417459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC TTK degrader-1
Molecular FormulaC47H53N9O7
Molecular Weight856.0 g/mol
Structural Identifiers
SMILESCCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCC#CC6=CC7=C(C=C6)C(=O)N(C7)C8CCC(=O)NC8=O)OC)C
InChIInChI=1S/C47H53N9O7/c1-4-40(57)49-32-11-13-33(14-12-32)56-43(60)24-29(2)36-27-48-47(52-44(36)56)50-37-17-15-34(26-39(37)63-3)53-20-22-54(23-21-53)42(59)9-7-5-6-8-30-10-16-35-31(25-30)28-55(46(35)62)38-18-19-41(58)51-45(38)61/h10,15-17,24-27,32-33,38H,4-5,7,9,11-14,18-23,28H2,1-3H3,(H,49,57)(H,48,50,52)(H,51,58,61)
InChIKeyLWHJKWAUKAHIGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC TTK degrader-1: A Potent Cereblon-Recruiting TTK Degrader for Colorectal Cancer Research Procurement


PROTAC TTK degrader-1 (compound 8e, CAS 2953426-43-0) is a cereblon-recruiting proteolysis-targeting chimera (PROTAC) designed to catalytically degrade threonine tyrosine kinase (TTK/Mps1), a mitotic checkpoint kinase frequently dysregulated in colorectal and other cancers [1]. It belongs to the first-in-class series of TTK PROTAC degraders, demonstrating sub-nanomolar to low-nanomolar DC50 values in COLO-205 and HCT-116 colorectal cancer cells and validated in vivo target engagement and tumor growth inhibition in COLO-205 xenograft models . The compound has a molecular weight of 855.98 g/mol (C₄₇H₅₃N₉O₇) and is supplied at ≥98% purity for preclinical research use .

Why PROTAC TTK degrader-1 Cannot Be Interchanged with Structurally Similar TTK PROTACs or Inhibitors


Within the same TTK PROTAC series reported by Lu et al., minor structural modifications between compound 8e (degrader-1) and 8j (degrader-2) yield a 1.8- to 2.1-fold difference in degradation potency (DC50) across two colorectal cancer cell lines, a 2-fold difference in antiproliferative IC50, and a measurable divergence in in vivo tumor growth inhibition (46.0% vs. 36.7% at identical dosing) . Furthermore, the PROTAC degraders 8e and 8j demonstrate improved antiproliferative activity compared to their structurally analogous, non-degrading inhibitor counterparts 8q and 8r, underscoring that degradation—not merely target inhibition—drives the cellular pharmacology [1]. These quantitative gaps preclude the assumption that any TTK-targeting PROTAC or inhibitor can serve as a drop-in replacement for degrader-1 without revalidation of experimental endpoints.

PROTAC TTK degrader-1: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


TTK Degradation Potency in COLO-205 Colorectal Cancer Cells: Degrader-1 vs. Degrader-2

PROTAC TTK degrader-1 (compound 8e) achieves a DC50 of 1.7 nM in COLO-205 human colorectal cancer cells, compared to 3.1 nM for its closest in-class analog, PROTAC TTK degrader-2 (compound 8j), representing a 1.8-fold greater degradation potency in the same assay under identical conditions [1]. Both compounds were evaluated in the same study (Lu et al., J Med Chem 2022) in COLO-205 cells following 6 h treatment, with TTK protein levels quantified by Western blot .

Targeted protein degradation TTK/Mps1 Colorectal cancer

TTK Degradation Potency in HCT-116 Colorectal Cancer Cells: Degrader-1 vs. Degrader-2

In HCT-116 colorectal cancer cells, PROTAC TTK degrader-1 (8e) exhibits a DC50 of 5.8 nM, compared to 12.4 nM for PROTAC TTK degrader-2 (8j), yielding a 2.1-fold potency advantage for degrader-1 in this second colon cancer cell line . The consistent potency differential across two genetically distinct colorectal cancer models (COLO-205 and HCT-116) indicates that the superiority of degrader-1 is not cell-line-specific [1].

Targeted protein degradation TTK/Mps1 Colorectal cancer

Antiproliferative Activity in COLO-205 Cells: Degrader-1 vs. Degrader-2

PROTAC TTK degrader-1 inhibits COLO-205 colorectal cancer cell growth with an IC50 of 0.1 μM (100 nM), twice as potent as PROTAC TTK degrader-2, which yields an IC50 of 0.2 μM (200 nM) under the same 96-hour treatment protocol . Both compounds were tested at 0–10 μM in a 96-hour cell proliferation assay, with degrader-1 demonstrating a 2-fold lower concentration required to achieve half-maximal growth inhibition [1].

Cancer cell proliferation TTK/Mps1 Antiproliferative activity

In Vivo Tumor Growth Inhibition in COLO-205 Xenograft Model: Degrader-1 vs. Degrader-2

In a head-to-head in vivo comparison, PROTAC TTK degrader-1 (8e) administered at 20 mg/kg i.p. once daily for 16 days achieved a tumor growth inhibition (TGI) of 46.0% in a COLO-205 xenograft mouse model, compared to 36.7% TGI for PROTAC TTK degrader-2 (8j) under identical dosing and experimental conditions . Additionally, degrader-1 dramatically decreased TTK protein levels in tumor tissues and did not cause significant body weight loss, indicating target engagement without overt toxicity [1].

In vivo efficacy Xenograft model Colorectal cancer

Pharmacokinetic Exposure (AUC) in Male SD Rats: Degrader-1 vs. Degrader-2

Following a single 10 mg/kg i.p. dose in male Sprague-Dawley rats, PROTAC TTK degrader-1 (8e) exhibited a plasma AUC of 4.3 ng·h/mL, compared to 3.2 ng·h/mL for PROTAC TTK degrader-2 (8j), representing a 34% higher systemic exposure . Both compounds displayed comparable elimination half-lives (T₁/₂ ~2.2–2.3 h), indicating that the higher AUC for degrader-1 is primarily driven by factors other than clearance rate, such as distribution or absorption differences [1]. These PK parameters were derived from the same study using identical formulation conditions (5% DMSO stock, 30% PG, 30% PEG400, 35% saline) .

Pharmacokinetics AUC exposure Drug metabolism

Degrader vs. Inhibitor Pharmacology: PROTAC Degraders Outperform Structurally Analogous TTK Inhibitors

The primary publication by Lu et al. (J Med Chem 2022) explicitly demonstrates that PROTAC degraders 8e and 8j achieve improved antiproliferative activities compared to their structurally similar inhibitor counterparts 8q and 8r, which bind the same TTK target but lack the cereblon-recruiting moiety and thus do not induce degradation [1]. This establishes that TTK degradation—not occupancy-based inhibition—drives the superior cellular pharmacology of degrader-1 . While specific IC50 values for 8q/8r are not publicly abstracted, the qualitative superiority of the degradation mechanism over inhibition is a class-defining feature that distinguishes degrader-1 from all conventional TTK ATP-competitive inhibitors such as MPI-0479605 (IC50 = 1.8 nM for TTK inhibition) .

PROTAC vs. inhibitor Catalytic degradation Pharmacology differentiation

PROTAC TTK degrader-1: Evidence-Backed Research and Industrial Application Scenarios


In Vitro Target Validation of TTK Dependency in Colorectal Cancer Models

PROTAC TTK degrader-1 is the optimal choice for investigators seeking to establish TTK dependency in COLO-205 or HCT-116 colorectal cancer cell lines via pharmacological degradation. Its 1.8- to 2.1-fold superior DC50 over degrader-2 ensures robust target elimination at lower concentrations (DC50 = 1.7–5.8 nM), while its 2-fold more potent antiproliferative IC50 (0.1 μM) provides a wider dynamic range for dose-response experiments. The demonstrated proteasome-mediated degradation lasting approximately 8 h after washout [1] enables pulse-chase experimental designs to study TTK recovery kinetics, a protocol not achievable with occupancy-based inhibitors such as MPI-0479605 .

In Vivo Colorectal Cancer Xenograft Efficacy Studies Requiring Maximal Tumor Control at Fixed Dosing

For in vivo pharmacology teams planning COLO-205 xenograft studies with defined dosing regimens, PROTAC TTK degrader-1 delivers a 25% greater tumor growth inhibition (46.0% vs. 36.7%) at the same 20 mg/kg i.p. dose compared to degrader-2 [1]. Combined with its 34% higher plasma AUC (4.3 vs. 3.2 ng·h/mL), degrader-1 achieves superior target tissue exposure without requiring dose escalation, which is critical when compound supply is limited or when higher doses risk exceeding solubility or tolerability thresholds . The established protocol (20 mg/kg i.p. once daily, 16 days) with confirmed TTK protein knockdown in tumor tissue provides a validated experimental template .

Mechanistic Studies Requiring Catalytic Target Degradation Rather Than Occupancy-Based Inhibition

Researchers investigating the functional consequences of TTK protein elimination—as opposed to kinase activity blockade—should select PROTAC TTK degrader-1 over conventional TTK inhibitors. The Lu et al. study establishes that cereblon-recruiting PROTAC degraders (8e/8j) achieve improved antiproliferative activity compared to structurally analogous non-degrading inhibitors (8q/8r), confirming that degradation, not inhibition, drives the cellular pharmacology [1]. This positions degrader-1 as the tool compound of choice for studies probing TTK scaffolding functions, resistance mechanisms that maintain signaling despite kinase inhibition, or the ubiquitin-proteasome pathway in mitotic kinase regulation .

Preclinical Development Programs Prioritizing PROTAC Series Lead Selection with Cross-Model Validation

Drug discovery teams conducting lead optimization within TTK PROTAC series can use the quantitative differentiation between degrader-1 and degrader-2 as a benchmark for candidate advancement. Degrader-1's consistent superiority across two colorectal cancer cell lines (COLO-205 DC50 = 1.7 nM; HCT-116 DC50 = 5.8 nM) [1], its 2-fold better antiproliferative IC50, and its higher in vivo efficacy and exposure collectively establish it as the more advanced lead candidate. Procurement of degrader-1 as the reference standard enables head-to-head benchmarking of new analogs against a well-characterized, commercially available, high-purity (≥98%) reference compound with fully disclosed chemical structure (IUPAC name, SMILES, InChIKey available) .

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